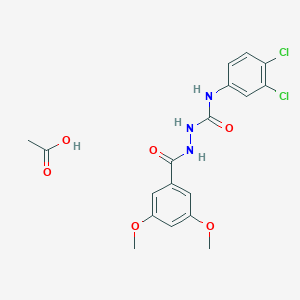
N-(3,4-dichlorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarboxamide acetate
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarboxamide acetate (referred to as DDDA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
DDDA has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation, which may contribute to its anticancer properties. It has also been shown to have antioxidant and anti-inflammatory effects, which may explain its protective effects on the liver.
Biochemical and Physiological Effects:
DDDA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, and reduce inflammation in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DDDA in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, DDDA can be difficult to synthesize and purify, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DDDA. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as liver diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DDDA and its effects on various cell types.
Applications De Recherche Scientifique
DDDA has been studied for its potential use in the treatment of various diseases. One study found that DDDA inhibited the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Another study showed that DDDA had a protective effect on the liver in rats with liver damage induced by alcohol, indicating its potential use in the treatment of liver diseases.
Propriétés
IUPAC Name |
acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4.C2H4O2/c1-24-11-5-9(6-12(8-11)25-2)15(22)20-21-16(23)19-10-3-4-13(17)14(18)7-10;1-2(3)4/h3-8H,1-2H3,(H,20,22)(H2,19,21,23);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUVVLJKUGHTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4231063.png)
![N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231071.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4231083.png)
![ethyl 2-[2-(5-{[(2-chlorophenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate](/img/structure/B4231093.png)


![ethyl 4-(3-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4231114.png)
![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4231122.png)
![1-(4-bromophenyl)-3-[(3,5-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4231131.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B4231137.png)
![N-[({4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]butanamide hydrochloride](/img/structure/B4231148.png)
![3-amino-N-benzyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4231161.png)
amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4231169.png)
